molecular formula C17H17NO3 B11117295 Ethyl phenyl[(phenylcarbonyl)amino]acetate

Ethyl phenyl[(phenylcarbonyl)amino]acetate

Cat. No.: B11117295
M. Wt: 283.32 g/mol
InChI Key: GYEKVSOESPZWDI-UHFFFAOYSA-N
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Description

Ethyl phenyl[(phenylcarbonyl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a phenyl group, and a phenylcarbonyl group attached to an amino acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenyl[(phenylcarbonyl)amino]acetate typically involves the esterification of phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

Phenylacetic acid+EthanolH2SO4Ethyl phenylacetate+Water\text{Phenylacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl phenylacetate} + \text{Water} Phenylacetic acid+EthanolH2​SO4​​Ethyl phenylacetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl[(phenylcarbonyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl phenyl[(phenylcarbonyl)amino]acetate has several scientific research applications:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid, which may interact with enzymes and receptors in biological systems. The phenylcarbonyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Ethyl phenyl[(phenylcarbonyl)amino]acetate can be compared with other similar compounds, such as:

    Ethyl benzoate: Similar ester structure but lacks the amino group.

    Phenylacetic acid ethyl ester: Similar structure but lacks the phenylcarbonyl group.

    Ethyl phenylacetate: Similar structure but lacks the amino and phenylcarbonyl groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2-benzamido-2-phenylacetate

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)15(13-9-5-3-6-10-13)18-16(19)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19)

InChI Key

GYEKVSOESPZWDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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